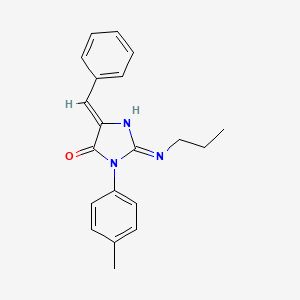![molecular formula C28H20N2O8S2-2 B13377931 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13377931.png)
5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings, sulfonate groups, and conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 6-oxocyclohexa-2,4-dien-1-ylidene intermediate: This can be achieved through the oxidation of cyclohexadiene derivatives under controlled conditions.
Amination reactions:
Sulfonation: The sulfonate groups are introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling reactions: The final step involves coupling the intermediates through condensation reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.
Pathways: It may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate: can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.
Bromine compounds: Known for their reactivity and use in organic synthesis.
Noble gas compounds: Although less reactive, they have unique applications in chemistry.
These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C28H20N2O8S2-2 |
|---|---|
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
5-[(2-hydroxyphenyl)methylideneamino]-2-[(E)-2-[4-[(2-hydroxyphenyl)methylideneamino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2/c31-25-7-3-1-5-21(25)17-29-23-13-11-19(27(15-23)39(33,34)35)9-10-20-12-14-24(16-28(20)40(36,37)38)30-18-22-6-2-4-8-26(22)32/h1-18,31-32H,(H,33,34,35)(H,36,37,38)/p-2/b10-9+,29-17?,30-18? |
InChI-Schlüssel |
FYCUGOLTTVWBAH-UUHNQIFESA-L |
Isomerische SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=CC4=CC=CC=C4O)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=CC4=CC=CC=C4O)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13377848.png)
![Ethyl 7-amino-3-{[4-(aminosulfonyl)phenyl]diazenyl}-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13377855.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B13377864.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377878.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B13377881.png)
![ethyl (5Z)-2-(4-ethylanilino)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13377888.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377893.png)
![7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B13377898.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B13377902.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B13377905.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377920.png)

![2-(allylsulfanyl)-5-([2-(allylsulfanyl)-4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl]{4-nitrophenyl}methyl)-6-amino-4(3H)-pyrimidinone](/img/structure/B13377943.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377950.png)
